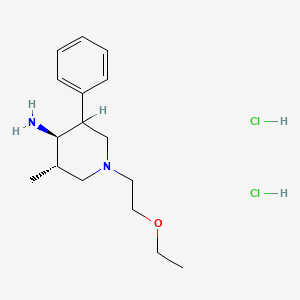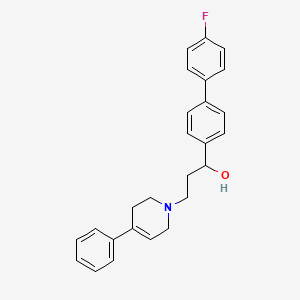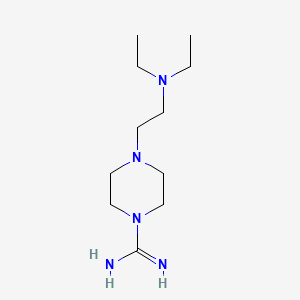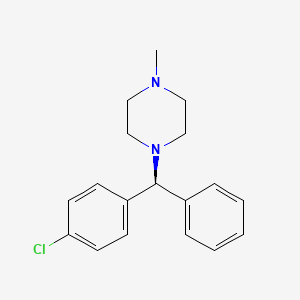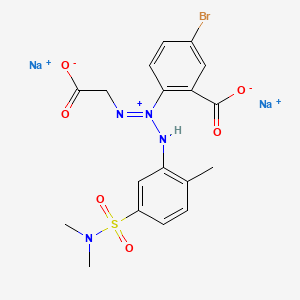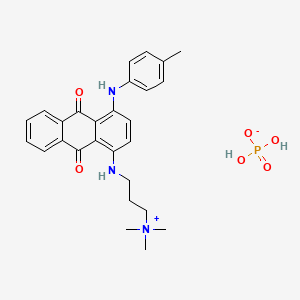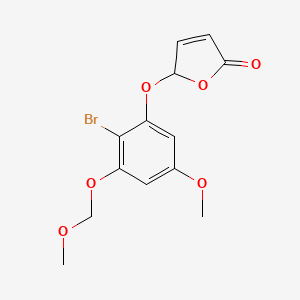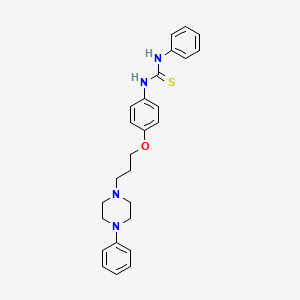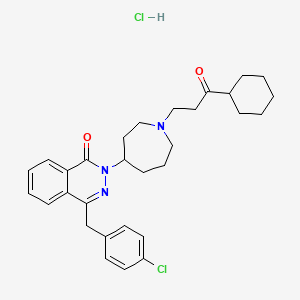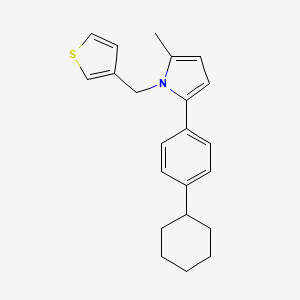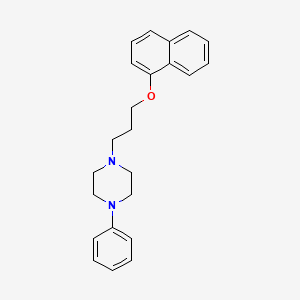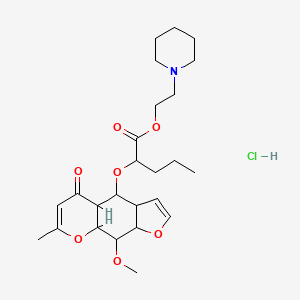
Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeriansäure, 2-((9-Methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-Piperidinoethylester, Hydrochlorid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Diese Verbindung zeichnet sich durch ihre komplizierte molekulare Anordnung aus, die einen Furobenzopyran-Kern, einen Valeriansäureester und eine Piperidinoethylgruppe umfasst.
Herstellungsmethoden
Die Synthese von Valeriansäure, 2-((9-Methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-Piperidinoethylester, Hydrochlorid umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung des Furobenzopyran-Kerns, gefolgt von der Veresterung der Valeriansäure und der Einführung der Piperidinoethylgruppe. Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
Vorbereitungsmethoden
The synthesis of Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride involves multiple steps. The process typically begins with the preparation of the furobenzopyran core, followed by the esterification of valeric acid and the introduction of the piperidinoethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Ketongruppen in Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere ersetzen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Valeriansäure, 2-((9-Methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-Piperidinoethylester, Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es wird geforscht, um ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung bestimmter Krankheiten, zu untersuchen.
Industrie: Sie kann bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Sie kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ihrer Verwendung ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Valeriansäure, 2-((9-Methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-Piperidinoethylester, Hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Valeriansäureester: Diese Verbindungen teilen sich die Valeriansäureester-funktionelle Gruppe, unterscheiden sich jedoch in ihren Kernstrukturen und Substituenten.
Furobenzopyran-Derivate: Diese Verbindungen haben einen ähnlichen Furobenzopyran-Kern, können aber unterschiedliche funktionelle Gruppen tragen.
Piperidinoethylester: Diese Verbindungen enthalten die Piperidinoethylester-Gruppe, unterscheiden sich jedoch in ihren Kernstrukturen.
Eigenschaften
CAS-Nummer |
102584-94-1 |
|---|---|
Molekularformel |
C25H38ClNO7 |
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl 2-[(9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydrofuro[3,2-g]chromen-4-yl)oxy]pentanoate;hydrochloride |
InChI |
InChI=1S/C25H37NO7.ClH/c1-4-8-19(25(28)31-14-12-26-10-6-5-7-11-26)33-21-17-9-13-30-22(17)24(29-3)23-20(21)18(27)15-16(2)32-23;/h9,13,15,17,19-24H,4-8,10-12,14H2,1-3H3;1H |
InChI-Schlüssel |
DTDDFPQUWCMQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OCCN1CCCCC1)OC2C3C=COC3C(C4C2C(=O)C=C(O4)C)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


